4-[(Butan-2-yl)amino]pent-3-en-2-one
Description
4-[(Butan-2-yl)amino]pent-3-en-2-one is an enaminone derivative characterized by a conjugated system of an amino group attached to a β-ketoalkene framework. Enaminones, such as this compound, are versatile intermediates in organic synthesis and coordination chemistry due to their ability to act as bidentate ligands for transition metals . Structurally, the compound features a pent-3-en-2-one backbone substituted with a butan-2-ylamino group, which imparts steric and electronic properties that influence its reactivity and applications.
Synthesis typically involves the condensation of acetylacetone (pentane-2,4-dione) with primary amines under acid catalysis, as demonstrated in studies involving p-toluenesulfonic acid in refluxing toluene . This method yields high-purity enaminones suitable for further functionalization or metal complexation. The compound’s biological relevance is underscored by its structural analogs, which exhibit antimicrobial, anticancer, and antioxidant activities .
Properties
CAS No. |
59487-12-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-(butan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO/c1-5-7(2)10-8(3)6-9(4)11/h6-7,10H,5H2,1-4H3 |
InChI Key |
DPNIIQZNSDOOEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butan-2-yl)amino]pent-3-en-2-one typically involves the reaction of butan-2-amine with pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Butan-2-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(Butan-2-yl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Butan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved in its action depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enaminones share a common β-ketoalkene-amine backbone but differ in substituents, leading to variations in physical, chemical, and biological properties. Below is a comparative analysis of 4-[(Butan-2-yl)amino]pent-3-en-2-one and its structural analogs:
Substituent Effects on Physicochemical Properties
Coordination Chemistry
- Metal Complexation: The butan-2-ylamino derivative forms stable complexes with transition metals like Ni(II) and Fe(II), which are explored for electrochemical CO₂ reduction . In contrast, sterically hindered analogs (e.g., 2,6-diisopropylphenylamino) favor mononuclear complexes due to reduced aggregation .
- Ligand Behavior: Enaminones with polar substituents (e.g., 2-hydroxyethylamino) exhibit stronger hydrogen-bonding interactions in crystal structures, as observed in X-ray diffraction studies .
Structural Insights
- X-ray crystallography of analogs like (3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one reveals planar enaminone backbones and intramolecular hydrogen bonds, critical for stabilizing metal-ligand coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
